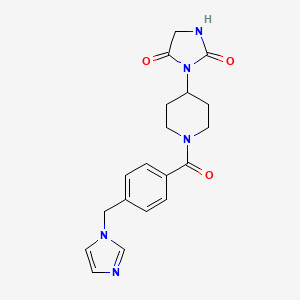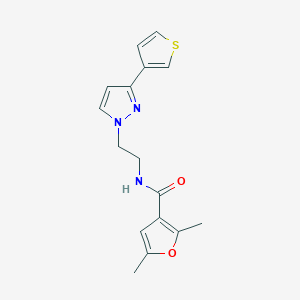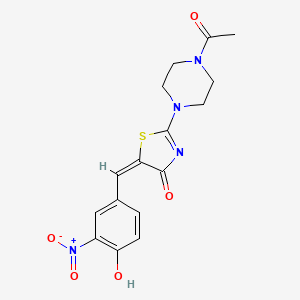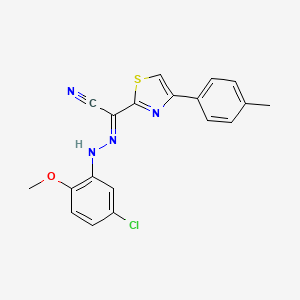![molecular formula C21H24ClN3OS B2602657 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride CAS No. 1217240-45-3](/img/structure/B2602657.png)
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is a synthetic organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a benzo[d]thiazole ring, a cinnamamide moiety, and a dimethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride typically involves a multi-step process:
-
Formation of Benzo[d]thiazole Intermediate: : The synthesis begins with the preparation of the benzo[d]thiazole intermediate. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
-
Attachment of the Cinnamamide Moiety: : The benzo[d]thiazole intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the cinnamamide derivative.
-
Introduction of the Dimethylamino Propyl Group: : The final step involves the alkylation of the cinnamamide derivative with 3-dimethylaminopropyl chloride in the presence of a base like potassium carbonate to yield the target compound.
-
Formation of Hydrochloride Salt: : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the cinnamamide moiety, potentially converting the double bond to a single bond, resulting in a saturated amide.
-
Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is evaluated for its therapeutic potential. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its specific interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide
- N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acrylamide
- N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)phenylacetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is unique due to the presence of the cinnamamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially offering unique reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.ClH/c1-23(2)15-8-16-24(20(25)14-13-17-9-4-3-5-10-17)21-22-18-11-6-7-12-19(18)26-21;/h3-7,9-14H,8,15-16H2,1-2H3;1H/b14-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFZXIDLSHRGI-IERUDJENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)

![6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2602583.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)



![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

![N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2602597.png)
